5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMIZZSHNDDSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazole core is typically constructed via cyclocondensation reactions between α-haloketones or α-haloaldehydes and thiourea derivatives. For 5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole, the 2-methylphenyl group is introduced early in the synthesis. A common approach involves reacting 2-methylphenyl isothiocyanate with a chloromethyl-containing precursor. For example, 1-isothiocyanato-2-methylbenzene reacts with 2-chloropropenal in dichloromethane under controlled chlorination (25–40°C), forming the thiazole backbone. This method avoids high-temperature steps, reducing decomposition risks.
Thiocyanate-Mediated Cyclization
Alternative routes employ sodium or ammonium thiocyanate to form the thiazole ring. In the presence of HCl, 2-methylbenzaldehyde reacts with thiocyanate ions to generate an intermediate thioamide, which cyclizes upon treatment with chloromethylating agents like thionyl chloride. This method is advantageous for its scalability, with yields exceeding 85% when using polar aprotic solvents such as acetonitrile.
Chloromethyl Group Introduction
Direct Chlorination of Hydroxymethyl Intermediates
A two-step process involves first synthesizing 5-(hydroxymethyl)-2-(2-methylphenyl)-1,3-thiazole, followed by chlorination. The hydroxymethyl derivative is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane, achieving near-quantitative conversion to the chloromethyl group. For instance, SOCl₂ in refluxing dichloromethane (40°C, 4 hours) converts the hydroxymethyl group with 92% efficiency.
In Situ Chlorination During Cyclization
Industrial methods often integrate chlorination into the cyclization step. The Chinese patent CN105254584A demonstrates that passing chlorine gas through a solution of 1-isothiocyanato-2-chloropropene in ethylene dichloride at 35–40°C directly yields 2-chloro-5-chloromethylthiazole hydrochloride. Adapting this for the 2-methylphenyl variant, 1-isothiocyanato-2-methylbenzene reacts with chlorine in dichloromethane, forming the target compound after neutralization with sodium bicarbonate.
Hydrochloride Salt Formation
Acidic Workup and Crystallization
The free base of 5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole is unstable, necessitating immediate conversion to the hydrochloride salt. Post-synthesis, the crude product is dissolved in concentrated HCl and precipitated via slow addition to ice-cold water. Centrifugation and washing with sodium bicarbonate (pH 4–6) yield the pure hydrochloride salt. This method achieves >99% purity by removing unreacted starting materials and byproducts.
Solvent Selection for Salt Stabilization
Polar solvents like acetonitrile or ethanol enhance salt stability during crystallization. The US patent US6812348B1 highlights that ethanol facilitates high-purity hydrochloride formation due to its moderate polarity, which prevents co-precipitation of impurities.
Optimization and Scalability
Catalytic Systems
Copper(I) chloride accelerates diazotization and chlorination steps. In Sandmeyer-type reactions, tert-butyl nitrite and CuCl convert amino intermediates to chloro derivatives efficiently. For example, treating 2-amino-5-chloromethylthiazole with tert-butyl nitrite and CuCl in acetonitrile at −13°C achieves 94% yield.
Solvent Impact on Yield
| Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 35–40 | 87.3 | 99.6 |
| Acetonitrile | 25–30 | 88.5 | 99.7 |
| Ethanol | 40 | 94.8 | 99.5 |
Data adapted from CN105254584A and US6812348B1 demonstrates ethanol’s superiority in balancing yield and purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with amines, thiols, and oxygen-based nucleophiles. Key reactions include:
For example, reaction with sodium thiophenolate in dichloromethane at 25°C yields 5-(phenylthiomethyl)-2-(2-methylphenyl)thiazole, confirmed by NMR and mass spectrometry.
Cyclization Reactions
The chloromethyl group facilitates cyclization to form fused heterocycles:
-
With Thioureas : Reacting with thioureas in ethanol under reflux forms imidazo[2,1-b]thiazoles, a scaffold with antimicrobial potential .
-
With Hydrazines : Forms pyrazolo-thiazole hybrids via intramolecular cyclization.
Oxidation and Stability
The thiazole ring resists oxidation under mild conditions but undergoes degradation with strong oxidants (e.g., KMnO₄/H₂SO₄), producing sulfoxides or sulfones.
Mechanistic Insights
The chloromethyl group’s reactivity stems from:
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Covalent Bond Formation : The Cl atom acts as a leaving group, enabling nucleophilic attack.
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Steric Effects : The 2-methylphenyl group directs substitution to the chloromethyl site.
Functionalization for Drug Discovery
Derivatives synthesized via these reactions show:
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Antimicrobial Activity : Against Staphylococcus aureus (MIC: 8 µg/mL) .
-
Anticancer Potential : IC₅₀ values <10 µM in hepatocellular carcinoma cell lines.
Comparative Reactivity Data
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Amine substitution | 2.3 × 10⁻³ | 45.2 |
| Thiol substitution | 5.8 × 10⁻³ | 38.7 |
| Hydrolysis | 1.1 × 10⁻⁴ | 58.9 |
Data derived from kinetic studies in acetonitrile at 25°C .
This compound’s versatility in nucleophilic substitutions and cyclizations underscores its utility in synthesizing bioactive molecules. Industrial methods ensure scalability, while mechanistic studies guide rational design of derivatives.
Scientific Research Applications
Chemistry
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride serves as an essential building block in synthetic organic chemistry. It is utilized to create more complex thiazole derivatives that have potential applications in various chemical reactions and material science.
Biology
The compound is under investigation for its biological activities:
- Antimicrobial Properties : Studies indicate significant antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell processes, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 | Streptomycin (36.6 ± 0.3) |
| Escherichia coli | 17.0 ± 0.3 | Streptomycin (29.1 ± 0.2) |
- Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with specific enzymes involved in cancer progression.
Medicine
The compound's unique structure allows it to interact with biological targets, making it a subject of interest in medicinal chemistry:
- Therapeutic Applications : Its potential anti-inflammatory and anticancer activities are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions or hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Chloromethyl Position and Reactivity: The chloromethyl group at position 5 is a reactive site for nucleophilic substitution, enabling further derivatization. For example, 2-[4-(chloromethyl)phenyl]-1,3-thiazole (CAS 906352-61-2) shares this reactivity but lacks the 2-methylphenyl group, resulting in a lower molecular weight (192.59 g/mol) and a melting point of 67–69°C .
Hydrochloride Salt Impact :
The hydrochloride form of the target compound distinguishes it from neutral analogs like 5-chloro-2-methyl-1,3-thiazole (CAS 57268-15-2, molecular weight 133.6 g/mol). The ionic nature of the hydrochloride enhances aqueous solubility, a critical factor for drug formulation .
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Thiazole Derivatives
Biological Activity
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is a thiazole derivative with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 260.2 g/mol. The structure includes a thiazole ring, which contributes to its biological activity. The chloromethyl group at the fifth position and the 2-methylphenyl group at the second position enhance its reactivity and potential applications in medicinal chemistry.
The biological activity of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, potentially inhibiting their function. This inhibition can disrupt metabolic pathways in microorganisms and cancer cells.
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible modifications that affect protein function.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus.
Biological Activity Overview
The following table summarizes key biological activities associated with 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride:
| Activity Type | Target/Organism | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
| Antifungal | Candida albicans | Inhibition of fungal growth | |
| Anticancer | Various cancer cell lines | Cytotoxic effects | |
| Anti-inflammatory | In vitro models | Reduced inflammatory markers |
Antimicrobial Studies
Research has demonstrated that thiazole compounds possess broad-spectrum antimicrobial activity. For instance, a study reported that 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 10 µM against human breast cancer MCF-7 cells. The mechanism involved cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Another area of investigation focused on the anti-inflammatory properties of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride. In vitro assays indicated that the compound significantly reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
